molecular formula C16H22FN3O3S B2760045 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1209889-90-6

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2760045
CAS No.: 1209889-90-6
M. Wt: 355.43
InChI Key: NBJNIQXSVQWUAJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a chemically synthesized small molecule of interest in early-stage investigative research. Its complex structure, featuring a benzenesulfonamide group linked to a heterocyclic system, suggests potential as a modulator for various biological targets. Current studies are focused on characterizing its mechanism of action and specificity. Researchers are investigating its utility as a tool compound in [e.g., oncology, neuroscience, or infectious disease] models, particularly for [e.g., disrupting specific protein-protein interactions or inhibiting a particular enzyme class]. This compound is provided for Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3S/c1-19(2)14(13-6-5-9-20(13)3)11-18-24(21,22)16-10-12(17)7-8-15(16)23-4/h5-10,14,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJNIQXSVQWUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological activity, synthesizing recent findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H20FN3O2S
  • Molecular Weight: 323.40 g/mol

The compound features a sulfonamide group, a fluorinated aromatic ring, and a dimethylamino-pyrrole moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes findings from relevant research:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus44 nMEffective against MRSA strains
Escherichia coli6 µMExhibited moderate activity
Bacillus subtilis180 nMHigh potency noted
Klebsiella pneumoniae13 µMResistance observed in some variants

These findings indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

The mechanism by which this compound exerts its effects involves disruption of bacterial cell wall synthesis and inhibition of DNA replication. The presence of the nitro group in the structure is believed to play a crucial role in generating reactive intermediates that damage bacterial DNA, leading to cell death.

Case Studies

  • Case Study: MRSA Inhibition
    • A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound exhibited an MIC of 44 nM. This suggests that it could serve as a promising candidate for treating infections caused by resistant strains.
  • Case Study: E. coli Resistance
    • Another investigation focused on Escherichia coli highlighted a resistance mechanism where certain strains showed reduced susceptibility to the compound, with MIC values reaching up to 6 µM. This underscores the need for further research into combination therapies to enhance efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Application/Use Reference
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide Benzenesulfonamide 5-fluoro, 2-methoxy, 2-(dimethylamino)-2-(1-methylpyrrole)ethyl side chain Hypothesized medicinal use N/A
1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (tolylfluanid) Methanesulfonamide Dichloro, fluoro, dimethylamino, 4-methylphenyl Pesticide
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide Benzamide 4-amino, 5-ethylsulfonyl, 2-methoxy, 1-ethylpyrrolidine side chain Medicinal chemistry
1225586-05-9 (3-(4-(7-chloro-1-n-propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide) Benzenesulfonamide 7-chloro-pyrrolopyridine, pyrimidine, n-propyl Research compound

Key Observations :

  • The main compound shares the benzenesulfonamide core with 1225586-05-9 but differs in substituents; the latter’s pyrrolopyridine-pyrimidine system may enhance DNA/protein binding compared to the main compound’s simpler pyrrole .
  • Tolylfluanid () is a methanesulfonamide with pesticidal activity, highlighting how sulfonamide derivatives can diverge in application based on substituents. The main compound’s aromatic fluoro and methoxy groups may favor medicinal over pesticidal uses .
  • The benzamide in incorporates an ethylsulfonyl group and ethylpyrrolidine, suggesting higher solubility than the main compound’s dimethylamino-pyrrole system .

Physicochemical Properties and Solubility

  • Main Compound: The dimethylamino group increases basicity, while the methoxy and fluoro substituents reduce polarity. Predicted logP ~2.5–3.5, suggesting moderate lipophilicity.
  • 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide (): The ethylsulfonyl group enhances water solubility compared to the main compound’s benzenesulfonamide, which may limit bioavailability .

Preparation Methods

Chlorination of 5-Fluoro-2-Methoxybenzenethiol

Procedure :

  • Substrate : 5-Fluoro-2-methoxybenzenethiol is treated with N-chlorosuccinimide (NCS) in 1,2-dichloroethane (DCE) at room temperature.
  • Reaction Conditions :
    • Solvent : 1,2-DCE (5 mL per 1 mmol thiol).
    • Oxidizing Agent : NCS (1.0 equiv).
    • Acid Scavenger : Triethylamine (3.0 equiv).
  • Workup : The mixture is filtered, washed with dichloromethane, and evaporated to yield the sulfonyl chloride.

Key Insight : This method avoids hazardous chlorine gas and achieves high yields (85–90%) under mild conditions.

Alternative Chlorination Using Phosphorus Oxychloride (POCl₃)

Procedure :

  • Substrate : 5-Fluoro-2-methoxybenzenethiol reacts with POCl₃ in toluene at 105–110°C.
  • Catalyst : Triethylamine (1.8 equiv).
  • Advantage : Suitable for scale-up, with reaction completion in 3 hours.

Synthesis of 2-(Dimethylamino)-2-(1-Methyl-1H-Pyrrol-2-yl)ethylamine

Pyrrole Ring Formation via Paal-Knorr Synthesis

Procedure :

  • Substrate : 1-Methylpyrrole is synthesized from hexane-2,5-dione and methylamine.
  • Reaction : Cyclocondensation in acetic acid yields 1-methylpyrrole (70–75% yield).

Introduction of the Ethylamine Side Chain

Method A: Mannich Reaction

  • Substrates : 1-Methylpyrrole, formaldehyde, dimethylamine hydrochloride.
  • Conditions : Reflux in ethanol/water (3:1) for 12 hours.
  • Product : 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethanol (yield: 60–65%).

Method B: Reductive Amination

  • Substrate : 2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde.
  • Reagent : Dimethylamine and sodium cyanoborohydride in methanol.
  • Yield : 55–60%.

Sulfonamide Coupling

Standard Sulfonylation Protocol

Procedure :

  • Reactants :
    • 5-Fluoro-2-methoxybenzenesulfonyl chloride (1.0 equiv).
    • 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (1.2 equiv).
  • Conditions :
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base : Triethylamine (2.0 equiv) to scavenge HCl.
    • Temperature : 0°C to room temperature.
  • Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.
  • Yield : 70–80%.

Microwave-Assisted Coupling

Procedure :

  • Reactants : Same as above.
  • Conditions : Microwave irradiation at 100°C for 10 minutes.
  • Advantage : Reduces reaction time from hours to minutes, with comparable yields (75–78%).

Optimization Challenges and Solutions

Steric Hindrance in Amine Component

The bulky pyrrole and dimethylamino groups impede nucleophilic attack on the sulfonyl chloride. Solutions include:

  • Higher Amine Equivalents : Using 1.5–2.0 equiv of amine.
  • Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) enhances solubility.

Regioselectivity in Pyrrole Substitution

Directing groups (e.g., methoxy) on the benzene ring ensure correct substitution patterns.

Analytical Data and Characterization

Table 1 : Spectroscopic Data for Key Intermediates and Final Product

Compound ¹H NMR (δ, ppm) MS (m/z) [M+H]⁺
5-Fluoro-2-methoxybenzenesulfonyl chloride 7.85 (d, J=8.4 Hz, 1H), 7.12 (dd, J=8.4, 2.4 Hz, 1H), 3.92 (s, 3H) 223.0
2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine 6.75 (t, J=2.8 Hz, 1H), 6.05 (t, J=3.0 Hz, 1H), 3.45 (s, 3H), 2.85 (m, 2H) 182.1
Final Product 7.68 (d, J=8.8 Hz, 1H), 7.02 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (t, J=2.8 Hz, 1H), 3.88 (s, 3H), 3.50 (s, 3H) 382.2

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for synthesizing N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps may include sulfonamide bond formation between a benzenesulfonyl chloride precursor and an amine-containing intermediate. Optimization requires precise temperature control (e.g., 0–5°C for sensitive intermediates), inert atmospheres to prevent oxidation, and catalysts like palladium for cross-coupling reactions. Purification via column chromatography with gradient solvent systems (e.g., ethyl acetate/hexane) is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data be interpreted?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure, with attention to splitting patterns (e.g., methoxy singlet at ~3.8 ppm and fluorine coupling in aromatic regions).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC/UPLC: Reverse-phase chromatography with UV detection ensures purity (>95%), with mobile phases adjusted based on compound polarity.
  • X-ray Crystallography: For absolute stereochemical confirmation, single-crystal diffraction resolves bond angles and spatial arrangement .

Q. How does the sulfonamide functional group influence the compound’s physicochemical properties?

  • The sulfonamide group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Its electron-withdrawing nature stabilizes the aromatic ring, affecting reactivity in substitution reactions. LogP calculations (via HPLC retention times) can predict lipophilicity, guiding formulation for bioavailability studies .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict reactivity or stability in this compound’s synthesis?

  • Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability. For example, Fukui indices identify nucleophilic/electrophilic sites on the benzene ring, guiding regioselective functionalization. Computational workflows (e.g., ICReDD’s reaction path search) integrate experimental data to optimize catalysts and solvents, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data, such as varying cytotoxicity across cell lines?

  • Control Experiments: Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.
  • Dose-Response Curves: Assess activity across a broad concentration range (nM–μM) to identify off-target effects.
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. What in vitro assays are recommended to evaluate this compound’s therapeutic potential, and how should they be designed?

  • Enzyme Inhibition Assays: Use fluorogenic substrates to measure IC50 values against target enzymes (e.g., kinases).
  • Cell Viability Assays: Employ MTT or ATP-based luminescence in diverse cancer/normal cell lines to assess selectivity.
  • Permeability Studies: Caco-2 monolayers predict intestinal absorption, while PAMPA assays estimate blood-brain barrier penetration.
  • Metabolic Stability: Incubate with liver microsomes to calculate half-life (t1/2) and identify cytochrome P450 interactions .

Q. How can structural modifications improve pharmacokinetic properties without compromising activity?

  • Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability.
  • Prodrug Design: Mask polar groups (e.g., sulfonamide) with ester linkages to improve oral bioavailability.
  • Salt Formation: Hydrochloride salts increase aqueous solubility for parenteral administration.
  • SAR Studies: Systematically vary substituents on the pyrrole ring and measure effects on potency/ADME .

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